molecular formula C14H21N5O2 B2395095 1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034409-52-2

1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2395095
CAS No.: 2034409-52-2
M. Wt: 291.355
InChI Key: DOOYFQWPPNPZIX-UHFFFAOYSA-N
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Description

1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to interact with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases, such as breast cancer .

Mode of Action

It’s known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

It’s known that the inhibition of aromatase can disrupt the biosynthesis of estrogens, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines, including mcf-7, hela, and a549 . This suggests that this compound may also have potential anticancer effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing of the trifluoroacetyl protecting group to afford aminofurazan . The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves a multi-step process. . This reaction is highly efficient and proceeds under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)methanone
  • 1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)propanone
  • 1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)butanone

Uniqueness

The uniqueness of 1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable subject of study .

Properties

IUPAC Name

1-[4-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-11(20)17-7-2-12(3-8-17)14(21)18-9-4-13(10-18)19-15-5-6-16-19/h5-6,12-13H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOYFQWPPNPZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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